2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound with a unique structure that includes a piperidine ring, a benzyl group, and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and cyclopropyl groups. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: This step often involves nucleophilic substitution reactions where a benzyl halide reacts with a piperidine derivative.
Introduction of the Cyclopropyl Group: This can be done through cyclopropanation reactions using reagents like diazomethane or cyclopropyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alkyl halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, but it may involve binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-propan-1-one
- 2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-ethanone
Uniqueness
2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups and the presence of both a benzyl and cyclopropyl group attached to the piperidine ring. This unique structure may confer specific chemical and biological properties that are not present in similar compounds.
Properties
Molecular Formula |
C20H31N3O |
---|---|
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H31N3O/c1-15(2)19(21)20(24)22-12-10-18(11-13-22)23(17-8-9-17)14-16-6-4-3-5-7-16/h3-7,15,17-19H,8-14,21H2,1-2H3 |
InChI Key |
GVKUPTSVHWKTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)N(CC2=CC=CC=C2)C3CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.